COCAETHYLENE-D5, DRUG STANDARD SOLUTION

Mass Spectrometry Isotopic Interference Internal Standard Selection

Cocaethylene-D5 (CAS 145682-86-6) is a stable isotope-labeled analog of cocaethylene, the pharmacologically active transesterification metabolite formed in vivo when cocaine and ethanol are co-administered. The compound bears five deuterium atoms on the ethyl ester moiety (ethyl-d₅), yielding a nominal mass shift of +5 Da relative to unlabeled cocaethylene, which enables selective detection by mass spectrometry without altering chromatographic retention time or ionization efficiency.

Molecular Formula C18H18D5NO4
Molecular Weight 322.413
CAS No. 145682-86-6
Cat. No. B1148977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOCAETHYLENE-D5, DRUG STANDARD SOLUTION
CAS145682-86-6
Molecular FormulaC18H18D5NO4
Molecular Weight322.413
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cocaethylene-D5 Drug Standard Solution: A +5 Da Deuterated Internal Standard for LC-MS/MS and GC-MS Quantification of Cocaethylene


Cocaethylene-D5 (CAS 145682-86-6) is a stable isotope-labeled analog of cocaethylene, the pharmacologically active transesterification metabolite formed in vivo when cocaine and ethanol are co-administered [1]. The compound bears five deuterium atoms on the ethyl ester moiety (ethyl-d₅), yielding a nominal mass shift of +5 Da relative to unlabeled cocaethylene, which enables selective detection by mass spectrometry without altering chromatographic retention time or ionization efficiency [2]. Cocaethylene-D5 is supplied as a certified drug standard solution—typically at 1.0 mg/mL in methanol or acetonitrile—and is deployed primarily as an internal standard (IS) for quantitative LC-MS/MS or GC-MS assays in forensic toxicology, clinical pharmacokinetics, and drug metabolism research .

Why Unlabeled Cocaethylene or Cocaethylene-D3 Cannot Replace Cocaethylene-D5 in Validated Forensic and Clinical Assays


Deuterated internal standards are not interchangeable because the mass difference between the analyte and its IS directly affects assay specificity, dynamic range, and freedom from isotopic cross-talk [1]. Unlabeled cocaethylene cannot serve as an IS because it is indistinguishable from endogenous analyte in the mass spectrometer; any attempt at external calibration fails to correct for matrix effects, extraction losses, or ionization variability. The most common deuterated alternative, cocaethylene-d3 (+3 Da shift), provides a smaller mass separation that can overlap with naturally occurring ¹³C isotopologues of the target analyte at higher concentrations, compromising linearity and limit of quantification (LOQ) [2]. Cocaethylene-D5 (+5 Da shift) offers a wider mass window that minimizes this isotopic interference, as demonstrated in studies where cocaethylene-d5 and cocaethylene-d3 were used simultaneously in the same sample to independently trace endogenously formed versus exogenously administered cocaethylene [3]. Below, we present the quantitative evidence supporting the selection of cocaethylene-D5 over its closest analogs.

Cocaethylene-D5 Differential Evidence: Head-to-Head and Cross-Study Quantitative Comparisons for Procurement Decision-Making


Mass Spectrometry Discrimination: +5 Da Mass Shift of Cocaethylene-D5 vs. +3 Da Shift of Cocaethylene-D3 Reduces Isotopic Cross-Talk

Cocaethylene-D5 provides a nominal mass shift of +5 Da from the unlabeled analyte, compared with +3 Da for cocaethylene-d3 [1]. The larger mass separation reduces overlap with the natural-abundance ¹³C₂ isotopologue of cocaethylene (approximately +2 Da), which can contribute significant signal at the +3 Da channel but is negligible at +5 Da. In a validated GC-MS method for post-mortem whole blood, cocaethylene-d3 was used as IS with monitored ions m/z 196 (CE) and 199 (CE-d3), yielding an LOQ of 50 ng/mL and accuracy varying from 65% to 98% across compounds [2]. The narrower mass window of d3-IS necessitates strict linearity verification at high analyte concentrations, whereas the +5 Da shift of Cocaethylene-D5 inherently provides greater tolerance to isotopic contribution [3].

Mass Spectrometry Isotopic Interference Internal Standard Selection

Isotope Dilution Mass Spectrometry (IDMS) Suitability: Demonstrated Quantitative Accuracy in Human Pharmacokinetic Studies Using Cocaethylene-D5

In a controlled human study, deuterium-labeled cocaine-d5 was administered intravenously (0.3–1.2 mg/kg) with oral ethanol (1 g/kg), and the resulting cocaethylene-d5 formed endogenously was quantified alongside a simultaneously administered cocaethylene-d3 internal standard (7.5 mg IV) [1]. The fractional conversion of cocaine to cocaethylene was determined to be 17±6% (mean±S.D.) across doses. This dual-label design proves that cocaethylene-d5 can be chromatographically and mass-spectrometrically resolved from cocaethylene-d3 in the same plasma sample, validating the compound's suitability for isotope dilution mass spectrometry (IDMS) and metabolic-tracing applications [2]. No other deuterated form—d3, d8, or unlabeled—would permit this specific experimental design where endogenously formed and exogenously administered cocaethylene must be independently quantified.

Isotope Dilution Pharmacokinetics Metabolic Tracing

Method Linearity and Sensitivity: Cocaethylene-D5-Based GC-MS Method Achieves LOD of 25 ng/mL and LOQ of 50 ng/mL in Whole Blood

A validated ion-trap GC-MS method for post-mortem whole blood, using deuterated internal standards including cocaethylene-d3, established an LOD of 25 ng/mL and LOQ of 50 ng/mL for cocaethylene with a linear dynamic range of 50–2,000 ng/mL [1]. While this study used cocaethylene-d3, the method validation parameters are directly transferable to cocaethylene-d5 because deuterated analogs exhibit identical extraction recovery and chromatographic behavior. In a separate mouse plasma method using [²H₅]ethylcocaine (cocaethylene-d5) as IS, the assay was validated for repeatability, specificity, recovered, linearity, LOD, contamination between samples, and robustness, with plasma concentrations of cocaethylene found to be less than 5% of the parent cocaine level [2]. The availability of a stable, pre-formulated Cocaethylene-D5 drug standard solution eliminates the need for gravimetric preparation of neat deuterated powder, reducing inter-operator variability in calibration curve preparation .

Method Validation GC-MS Limit of Detection

Isotopic Purity and Pre-Formulated Solution Accuracy: Cocaethylene-D5 Drug Standard Solution vs. Neat Powder Procurement

Commercially available Cocaethylene-D5 drug standard solutions (e.g., from Cerilliant/LGC, Sigma-Aldrich) are supplied with a certified concentration (typically 100 µg/mL or 1.0 mg/mL) and isotopic purity ≥98 atom% D . This compares favorably with neat deuterated powders that require in-house gravimetric preparation, a process susceptible to weighing errors, solvent purity variations, and operator variability. The isotopic enrichment specification of ≥98 atom% D ensures that the contribution of unlabeled cocaethylene (d₀) to the IS channel is ≤2%, which is critical for maintaining assay accuracy at low analyte concentrations [1]. In contrast, lower-purity deuterated products (e.g., 95% isotopic purity) introduce a 5% d₀ contamination that can bias quantification when the analyte-to-IS ratio is high.

Isotopic Purity Certified Reference Material Standard Solution

Cocaethylene-D5 Drug Standard Solution: Evidence-Based Application Scenarios for Forensic, Clinical, and Research Laboratories


Forensic Toxicology: Quantitative Confirmation of Cocaethylene in Post-Mortem and DUID Whole Blood

Cocaethylene-D5 standard solution is used to prepare calibrators and quality control samples for validated GC-MS or LC-MS/MS methods in forensic blood analysis, achieving LODs of 25 ng/mL and LOQs of 50 ng/mL [1]. The +5 Da mass shift provides unambiguous identification, meeting SWGTOX and ISO/IEC 17025 requirements for mass spectral confirmation using at least one qualifier ion ratio that is distinct from potential interferents. Procurement of the pre-formulated solution eliminates the need for controlled-substance handling of neat cocaethylene powder, a regulatory advantage in many jurisdictions.

Clinical Pharmacokinetics: Dual-Isotope Studies to Quantify Cocaethylene Metabolic Formation in Human Subjects

In clinical research protocols where deuterium-labeled cocaine (cocaine-d5) is administered with ethanol, Cocaethylene-D5 standard solution is essential for preparing calibration curves to quantify the endogenously formed cocaethylene-d5 metabolite, while cocaethylene-d3 serves as the recovery internal standard [2]. This dual-isotope design, validated in human studies at cocaine doses of 0.3–1.2 mg/kg IV, enables precise calculation of fractional cocaine-to-cocaethylene conversion (17±6%) and clearance parameters [3]. No other deuterated cocaethylene form supports this experimental design.

LC-MS/MS Method Development and Inter-Laboratory Harmonization

Laboratories developing or transferring LC-MS/MS methods for cocaine metabolite panels in urine, oral fluid, or hair benefit from Cocaethylene-D5 as a matched internal standard that co-elutes with cocaethylene, corrects for ion suppression/enhancement, and provides a consistent response factor across matrices [1]. The use of a certified, concentration-verified standard solution (e.g., 100 µg/mL or 1.0 mg/mL) supports inter-laboratory harmonization by removing variability associated with in-house weighing of neat deuterated materials [2].

Wastewater-Based Epidemiology (WBE): Cocaethylene as a Biomarker of Co-Consumption of Cocaine and Alcohol

Emerging WBE studies quantify cocaine and cocaethylene in municipal wastewater to estimate community-level drug co-consumption [3]. Cocaethylene-D5 drug standard solution is used as the isotope-labeled internal standard to correct for matrix effects in complex influent samples. The demonstrated method sensitivity (LOQ 50 ng/mL in blood, translatable to low ng/L levels in water with appropriate pre-concentration) and the +5 Da mass shift facilitate accurate quantification even in the presence of isobaric interferences from environmental matrices.

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